nutlin-3A - 890090-75-2

nutlin-3A

Catalog Number: EVT-7986364
CAS Number: 890090-75-2
Molecular Formula: C30H30Cl2N4O4
Molecular Weight: 581.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nutlin-3a is a small molecule belonging to the cis-imidazoline family of compounds. [] It is a potent and selective antagonist of the interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53. [, ] Nutlin-3a has garnered significant interest in scientific research, particularly in the field of oncology, due to its ability to activate the p53 pathway and induce cell cycle arrest and apoptosis in cancer cells. [, , , ]

Source and Classification

Nutlin-3A is derived from a class of compounds known as nutlins, which are designed to disrupt the MDM2-p53 interaction. The compound was first synthesized by researchers at Hoffmann-La Roche and has been extensively studied for its pharmacological properties. Nutlin-3A belongs to the category of MDM2 inhibitors, which are being explored as therapeutic agents in oncology due to their ability to activate the p53 pathway, leading to tumor cell apoptosis and growth arrest .

Synthesis Analysis

The synthesis of Nutlin-3A has been approached through various methodologies. One notable method involves the formation of an imidazoline core through a reaction between aldehydes and ammonia, followed by cyclization and modification steps. This approach has shown high yields, with some methods achieving up to 95% yield during the formation of the imidazoline core .

Key Synthetic Steps:

  1. Formation of Imidazoline Core: The reaction of aldehydes with ammonia under basic conditions leads to the formation of diazapentadiene, which subsequently undergoes disrotatory closure.
  2. Cyclization: The cyclization process often involves the use of specific catalysts and controlled temperatures to enhance enantioselectivity.
  3. Purification: Final purification steps may include chromatography techniques to isolate the desired stereoisomer, typically yielding high enantiomeric excess.

Recent advancements have focused on optimizing these synthetic routes for scalability and efficiency, allowing for production at larger scales while maintaining purity and yield .

Molecular Structure Analysis

Nutlin-3A is characterized by a complex molecular structure that includes an imidazoline ring as part of its core framework. The molecular formula is C16H18N4C_{16}H_{18}N_4, with a molecular weight of approximately 270.34 g/mol.

Structural Features:

  • Imidazoline Ring: Central to its activity, facilitating binding to MDM2.
  • Chiral Centers: The presence of chiral centers contributes to its pharmacological specificity and efficacy.
  • Functional Groups: Various functional groups enhance solubility and bioavailability.

The three-dimensional conformation allows for optimal interactions with MDM2, promoting the stabilization of p53 .

Chemical Reactions Analysis

Nutlin-3A primarily functions through non-covalent interactions with MDM2, inhibiting its ability to bind p53. This mechanism is crucial as it leads to the stabilization and activation of p53, allowing it to exert its tumor suppressive functions.

Key Reactions:

  1. Inhibition of MDM2-p53 Interaction: Nutlin-3A competes with p53 for binding sites on MDM2.
  2. Activation of p53 Pathway: Following inhibition, p53 accumulates in the nucleus, activating transcription of target genes involved in cell cycle arrest and apoptosis.

These reactions underscore Nutlin-3A's role as a potent modulator of cellular signaling pathways related to cancer progression .

Mechanism of Action

The primary mechanism of action for Nutlin-3A involves disrupting the interaction between MDM2 and p53. By inhibiting this interaction, Nutlin-3A leads to:

  1. Stabilization of p53: Increased levels of active p53 in cells.
  2. Transcriptional Activation: Enhanced expression of p53 target genes such as p21 (a cyclin-dependent kinase inhibitor) and Puma (a pro-apoptotic factor).
  3. Cell Cycle Arrest: Induction of G1 phase cell cycle arrest in cancer cells expressing wild-type p53.
  4. Apoptosis Induction: Triggering programmed cell death in response to DNA damage signals mediated by activated p53 .

The effectiveness of Nutlin-3A has been demonstrated across various cancer models, particularly those retaining functional p53 .

Physical and Chemical Properties Analysis

Nutlin-3A exhibits several important physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited aqueous solubility.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: Reported melting point ranges from 220°C to 225°C.

These properties are critical for its formulation into therapeutic agents and influence its bioavailability and pharmacokinetics .

Applications

Nutlin-3A's primary application lies in oncology, particularly in cancers where MDM2 is overexpressed or where p53 is mutated but retains some functionality. Its applications include:

  1. Cancer Therapy: As a potential treatment for various malignancies including sarcomas, leukemias, and solid tumors with wild-type p53.
  2. Research Tool: Used extensively in laboratory settings to study the p53 pathway and mechanisms underlying cancer biology.
  3. Combination Therapy: Being evaluated in combination with other chemotherapeutic agents or targeted therapies to enhance anti-tumor efficacy.

Ongoing clinical trials continue to explore its full potential in treating cancers characterized by aberrant MDM2 expression .

Molecular Mechanisms of Nutlin-3a in p53-MDM2 Interaction Disruption

Structural Basis of MDM2 Binding and Competitive Inhibition

Nutlin-3a (cis-imidazoline analog) competitively inhibits the p53-MDM2 interaction by sterically occupying the p53-binding cleft on MDM2. Structural analyses reveal that Nutlin-3a mimics three critical hydrophobic residues of p53’s α-helical transactivation domain (Phe¹⁹, Trp²³, Leu²⁶) [1] [4]. Specifically:

  • Halogenated phenyl groups at positions 4 and 5 of the imidazoline scaffold insert into the Trp²³ (deep hydrophobic cavity) and Leu²⁶ subsites of MDM2, respectively.
  • The ortho-ethoxy phenyl group occupies the Phe¹⁹ subpocket [4] [10].This molecular mimicry enables Nutlin-3a to bind MDM2 with high affinity (Ki = 90 nM), disrupting p53’s native interaction (IC₅₀ = 136 nM) [4] [6].

Table 1: Key Binding Interactions of Nutlin-3a with MDM2

Nutlin-3a GroupMDM2 ResidueInteraction TypeFunctional Role
4-ChlorophenylLeu⁵⁴, Gly⁵⁸Van der WaalsOccupies Trp²³ subsite
5-ChlorophenylHis⁹⁶, Ile⁹⁹Hydrophobic packingMimics Leu²⁶ residue
2-EthoxyphenylPhe⁵⁵, Tyr⁶⁷π-StackingBlocks Phe¹⁹ binding
Piperazine carbonylGln⁷²Hydrogen bondStabilizes complex

Conformational Dynamics of Nutlin-3a-MDM2 Complexes Revealed by X-ray Crystallography

High-resolution (1.25–1.80 Å) X-ray structures demonstrate that Nutlin-3a binding induces rigidification of MDM2’s N-terminal domain [1] [4]. Key conformational shifts include:

  • Loop stabilization: Residues 50–70 (R-3 region), which are intrinsically disordered in apo-MDM2, adopt a fixed conformation upon Nutlin-3a binding, enhancing hydrophobic contacts [1].
  • Tyr¹⁰⁰ repositioning: Rotation of Tyr¹⁰⁰ by 60° and a 3.1 Å shift optimize π-stacking with Nutlin-3a’s chlorophenyl ring, strengthening binding affinity [1] [3].Notably, surface-entropy reduction (SER) mutants of MDM2 (e.g., K51A/E55A) improve crystallizability by minimizing flexible residues, enabling precise resolution of Nutlin-3a-induced conformational changes [1]. Molecular dynamics simulations confirm that Nutlin-3a’s binding kinetics outcompete p53 when equidistant from MDM2 [5] [8].

Allosteric Modulation of MDM2/p53 Binding Pocket by Nutlin-3a Derivatives

Derivatization of Nutlin-3a’s solvent-exposed regions enables allosteric enhancement of MDM2 inhibition:

  • Hydrophobic tagging (HyT): Fusion of adamantane-based HyT13 tags to Nutlin-3a’s piperazinone nitrogen generates Nutlin-3a-HT. This derivative induces proteasomal degradation of MDM2 (not merely inhibition) by mimicking partially unfolded proteins, recruiting chaperones and ubiquitin ligases. In HCT-116 cells, Nutlin-3a-HT reduces MDM2 levels by 2.4-fold (vs. 42-fold increase with Nutlin-3a) while elevating p53 activity 8.7-fold [7].
  • Electrostatic optimization: Derivatives targeting MDMX leverage flexible regions (R-3/R-4) near its binding cleft. Although Nutlin-3a binds MDMX weakly (IC₅₀ > 20 μM), adding fragments that engage Glu⁶⁸/Lys⁹³ restores salt bridges absent in wild-type complexes, improving dual MDM2/MDMX inhibition [3] [9].

Table 2: Comparative Binding Dynamics of Nutlin-3a in MDM2 vs. MDMX

ParameterMDM2MDMXStructural Basis
Residence timeLong-lived (>100 ns)Short-lived (<50 ns)Flexible R-3/R-4 loops in MDMX
Key subsite residuesTyr¹⁰⁰, Gln⁷²Tyr⁹⁹, Glu⁶⁸Altered H-bond networks
Electrostatic topologyAttractive basin near cleftDiffuse charge distributionLys⁵¹/Glu²⁵ salt bridge in MDM2
Affinity (Ki)90 nM>20,000 nMSuboptimal occupancy of Leu²⁶ pocket

Nutlin-3a’s derivatives thus exploit allosteric vulnerabilities in MDM2/MDMX to overcome innate resistance mechanisms (e.g., MDMX overexpression in melanomas) [3] [9].

Properties

CAS Number

890090-75-2

Product Name

nutlin-3A

IUPAC Name

4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one

Molecular Formula

C30H30Cl2N4O4

Molecular Weight

581.5 g/mol

InChI

InChI=1S/C30H30Cl2N4O4/c1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37)/t27-,28+/m0/s1

InChI Key

BDUHCSBCVGXTJM-WUFINQPMSA-N

SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

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